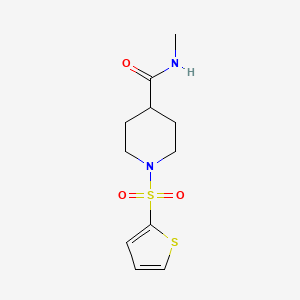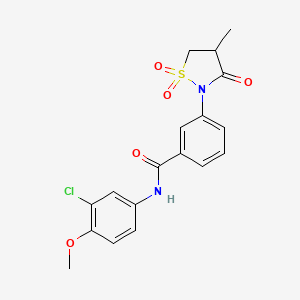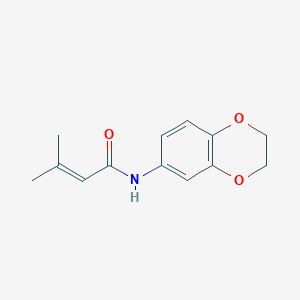
N'-(2-fluorophenyl)-N,N-diisobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-fluorophenyl)-N,N-diisobutylurea, also known as DIFU, is a chemical compound that has been widely used in scientific research for its unique properties. DIFU is a urea derivative that has a fluorine atom attached to the phenyl ring. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea is not fully understood. However, it has been suggested that N'-(2-fluorophenyl)-N,N-diisobutylurea inhibits the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of lipids, which can have a variety of effects on cells and tissues.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. N'-(2-fluorophenyl)-N,N-diisobutylurea is also soluble in a variety of solvents, which makes it easy to use in different experimental systems. However, there are also limitations to using N'-(2-fluorophenyl)-N,N-diisobutylurea in lab experiments. For example, N'-(2-fluorophenyl)-N,N-diisobutylurea has a relatively short half-life in vivo, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are several future directions for research on N'-(2-fluorophenyl)-N,N-diisobutylurea. One area of interest is the development of new drugs based on the structure of N'-(2-fluorophenyl)-N,N-diisobutylurea. Another area of interest is the study of the role of N'-(2-fluorophenyl)-N,N-diisobutylurea in lipid metabolism and its potential as a therapeutic target for metabolic disorders. In addition, there is a need for further research on the mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea and its effects on different biological systems.
Conclusion:
In conclusion, N'-(2-fluorophenyl)-N,N-diisobutylurea is a urea derivative that has been widely used in scientific research for its unique properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments, but there are also limitations to its use. Future research on N'-(2-fluorophenyl)-N,N-diisobutylurea could lead to the development of new drugs and a better understanding of its role in biological systems.
Méthodes De Synthèse
The synthesis of N'-(2-fluorophenyl)-N,N-diisobutylurea involves the reaction of 2-fluorophenyl isocyanate with diisobutylamine. The reaction takes place in a solvent such as toluene or dichloromethane, and the product is obtained by filtration and recrystallization. The purity of N'-(2-fluorophenyl)-N,N-diisobutylurea can be improved by using column chromatography.
Applications De Recherche Scientifique
N'-(2-fluorophenyl)-N,N-diisobutylurea has been used in various fields of scientific research due to its unique properties. It has been used as a pharmacological tool to study the role of urea derivatives in biological systems. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been used as a ligand in medicinal chemistry to develop new drugs for the treatment of various diseases. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been used as a probe to study the structure and function of proteins.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZNWFQHFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)-N,N-diisobutylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)

![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)
![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)

![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)